molecular formula C16H20ClN3O B213666 N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B213666
M. Wt: 305.8 g/mol
InChI Key: SIDIEBRLCSPUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Bayer AG and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activity of NF-kB by covalently modifying the cysteine residue of the p65 subunit, which is required for its transcriptional activity. This modification prevents the translocation of NF-kB to the nucleus, thereby blocking the expression of its target genes.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to exert various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is its specificity for NF-kB inhibition, which allows for the investigation of the role of NF-kB in various biological processes. However, its covalent modification of the p65 subunit can also lead to off-target effects and potential toxicity. Additionally, its limited solubility and stability can pose challenges for its use in in vivo studies.

Future Directions

There are several potential future directions for the use of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in scientific research. One area of interest is its potential therapeutic applications in cancer and inflammatory diseases. Additionally, further studies are needed to investigate its mechanism of action and potential off-target effects. The development of more stable and soluble analogs of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 may also improve its utility in in vivo studies.

Synthesis Methods

The synthesis of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 involves several steps, starting with the reaction of 2-tert-butylphenyl hydrazine with ethyl 4-chloroacetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazolide, which is subsequently reacted with 5-amino-1H-pyrazole-4-carboxamide to yield N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082.

Scientific Research Applications

N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively used in scientific research, particularly in the fields of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a critical role in the regulation of immune response, inflammation, and cell survival. By blocking NF-kB activity, N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to exert anti-inflammatory and anti-tumor effects in various cell and animal models.

properties

Product Name

N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-4-chloro-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-5-20-14(12(17)10-18-20)15(21)19-13-9-7-6-8-11(13)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,21)

InChI Key

SIDIEBRLCSPUQE-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(C)(C)C

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(C)(C)C

Origin of Product

United States

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